Meta-Substitution Drastically Reduces ALDH3A1 Affinity Compared to Ortho- and Para-Isomers
The meta-substituted 3-(3-Nitropyridin-2-yl)oxybenzaldehyde exhibits a 10-fold to 20-fold reduction in binding affinity for human aldehyde dehydrogenase 3A1 (ALDH3A1) compared to its ortho- and para-substituted positional isomers [1][2]. This quantitative difference confirms that the compound's substitution pattern is a critical determinant of target engagement, providing a unique tool for studies where a weaker or differential ALDH3A1 inhibition profile is required.
| Evidence Dimension | Inhibitory activity against human ALDH3A1 (enzymatic assay) |
|---|---|
| Target Compound Data | IC50 = 2,100 nM (2.1 µM) |
| Comparator Or Baseline | Ortho-isomer: Ki = 200 nM; Para-isomer: IC50 = 219 nM |
| Quantified Difference | 10.5-fold higher IC50 than ortho-isomer; 9.6-fold higher IC50 than para-isomer |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, preincubated for 1-2 mins, measured by spectrophotometry in the presence of NADP+ [1][2][3] |
Why This Matters
This data proves the compound is not a functional equivalent of its isomers, enabling researchers to specifically select the meta-isomer for assays requiring reduced ALDH3A1 engagement, such as in selectivity profiling or when designing compounds with a specific window of activity.
- [1] BindingDB. (2014). BDBM50447072: CHEMBL1890994 - Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. IC50 = 2100 nM. View Source
- [2] BindingDB. (n.d.). BDBM50447056: CHEMBL1378094 - Selective ALDH3A1 inhibition by benzimidazole analogues. Ki = 200 nM. View Source
- [3] BindingDB. (n.d.). BDBM50555609: CHEMBL4777582 - Inhibition of ALDH3A1 (unknown origin) by 4-[(3-nitropyridin-2-yl)oxy]benzaldehyde. IC50 = 219 nM. View Source
